molecular formula C6H7NOS B1347118 N-(3-Thienyl)acetamide CAS No. 42602-67-5

N-(3-Thienyl)acetamide

Cat. No. B1347118
CAS RN: 42602-67-5
M. Wt: 141.19 g/mol
InChI Key: QHXQVXGAEYDJCR-UHFFFAOYSA-N
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Description

Scientific Research Applications

Synthesis and Chemical Properties

N-(3-Thienyl)acetamide and its derivatives have been synthesized through various methods for different applications. One study focused on the synthesis and reactions of substituted N-(thieno[2,3-b]pyridine-3-yl)acetamides, revealing their potential as strong herbicide antidotes. These compounds were prepared starting from 2-chloro-N-(thieno[2,3-b]pyridine-3-yl)acetamides, with key structures confirmed by X-ray diffraction and 2D NMR techniques (Dotsenko et al., 2019). Another study demonstrated the synthesis of N-(thieno[2,3-b]pyridin-3-yl)acetamide compounds with 1,3,4-thiadiazole substituents, which exhibited antifungal and insecticidal activities (Zhou Bing-se, 2013).

Biological Activities

The biological activities of N-(3-Thienyl)acetamide derivatives have been extensively explored. Some derivatives have shown potential as anticancer, anti-inflammatory, and analgesic agents. For example, a series of acetamide derivatives were synthesized and investigated for their analgesic properties, demonstrating significant efficacy in various nociceptive tests (Kaplancıklı et al., 2012). Another study highlighted the anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives, identifying compounds with promising therapeutic potential (Rani et al., 2014).

Material Science Applications

In material science, N-(3-Thienyl)acetamide derivatives have been utilized in the synthesis of advanced materials. For instance, thioxanthone attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiator, synthesized using an N-(3-Thienyl)acetamide derivative, demonstrated improved absorption characteristics and was used in the preparation of poly(methyl methacrylate) hybrid networks in air atmosphere, showing enhanced thermal stability and robust polymer/filler network formation (Batibay et al., 2020).

Mechanism of Action

There is limited information available on the specific mechanism of action of “N-(3-Thienyl)acetamide”. However, a related compound, thioacetamide-triazoles, has been found to have antibacterial activity, which is dependent on activation by cysteine synthase A .

Future Directions

properties

IUPAC Name

N-thiophen-3-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-5(8)7-6-2-3-9-4-6/h2-4H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHXQVXGAEYDJCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80195367
Record name N-3-Thienylacetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Thienyl)acetamide

CAS RN

42602-67-5
Record name N-3-Thienylacetamide
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Record name N-3-Thienylacetamide
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Record name 42602-67-5
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Record name N-3-Thienylacetamide
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Record name N-3-thienylacetamide
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Record name N-3-THIENYLACETAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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